3-Bromo-5-fluoro-4-nitrobenzamide 3-Bromo-5-fluoro-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15919871
InChI: InChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12)
SMILES:
Molecular Formula: C7H4BrFN2O3
Molecular Weight: 263.02 g/mol

3-Bromo-5-fluoro-4-nitrobenzamide

CAS No.:

Cat. No.: VC15919871

Molecular Formula: C7H4BrFN2O3

Molecular Weight: 263.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-fluoro-4-nitrobenzamide -

Specification

Molecular Formula C7H4BrFN2O3
Molecular Weight 263.02 g/mol
IUPAC Name 3-bromo-5-fluoro-4-nitrobenzamide
Standard InChI InChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12)
Standard InChI Key QQICEQSHIXMSND-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-bromo-5-fluoro-4-nitrobenzamide is C₇H₄BrFN₂O₃, with a molecular weight of 286.03 g/mol. The benzene ring features three substituents:

  • Bromine at position 3 (meta to the amide group),

  • Nitro at position 4 (para to bromine),

  • Fluorine at position 5 (ortho to nitro).

The amide group (-CONH₂) at position 1 completes the structure. This arrangement creates significant electron-withdrawing effects due to the nitro and fluorine groups, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. Key physicochemical properties include:

PropertyValue/Range
Melting Point180–185°C (estimated)
LogP (Lipophilicity)2.1 ± 0.3
Solubility in DMSO>50 mg/mL
Hydrogen Bond Donors2 (amide NH₂)
Hydrogen Bond Acceptors5 (amide O, nitro O, F)

The nitro group’s strong electron-withdrawing nature reduces electron density at the ortho and para positions, directing further substitution reactions to the meta position relative to existing groups .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-bromo-5-fluoro-4-nitrobenzamide typically involves sequential functionalization of a benzene precursor. A common pathway includes:

  • Nitration: Introduction of the nitro group to 3-bromo-5-fluorobenzamide using mixed acid (H₂SO₄/HNO₃) at 0–5°C.

  • Bromination: Electrophilic bromination of 5-fluoro-4-nitrobenzamide with Br₂/FeBr₃ in dichloromethane.

  • Amidation: Conversion of a carboxylic acid intermediate to the amide using thionyl chloride (SOCl₂) followed by ammonium hydroxide.

Example Reaction Conditions:

  • Nitration Step: Yield ≈ 65% at 5°C .

  • Bromination Step: Requires anhydrous conditions to avoid hydrolysis .

Challenges in Scale-Up

Industrial production faces hurdles such as:

  • Low Yields: Competing side reactions (e.g., over-nitration) reduce efficiency.

  • Purification Complexity: Similar polarity of byproducts necessitates advanced chromatography .

Biological Activity and Mechanisms

Anticancer Activity

Nitroaromatic compounds often exhibit cytotoxicity via redox cycling, generating reactive oxygen species (ROS). Preliminary assays on similar compounds show:

Cell LineIC₅₀ (µM)
MCF-7 (Breast)12.4
A549 (Lung)18.9
HT-29 (Colon)22.1

Mechanistically, the nitro group undergoes enzymatic reduction to nitro radicals, which damage DNA and inhibit topoisomerase II .

Applications in Drug Development

Proteolysis-Targeting Chimeras (PROTACs)

The amide group serves as a linker in PROTACs, enabling recruitment of E3 ubiquitin ligases. For example, derivatives of this compound have been used to degrade oncogenic proteins like BRD4 .

Antibiotic Adjuvants

Fluorine’s electronegativity improves binding to bacterial efflux pumps, reversing drug resistance in P. aeruginosa when co-administered with ciprofloxacin .

Future Research Directions

  • Synthetic Optimization: Catalytic nitration using zeolites to improve yields.

  • Targeted Drug Delivery: Conjugation to nanoparticles for reduced off-target effects.

  • Computational Modeling: QSAR studies to predict activity against SARS-CoV-2 main protease.

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